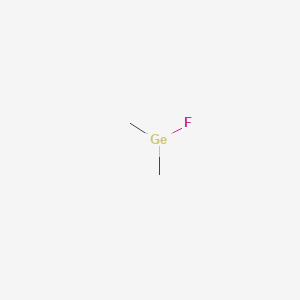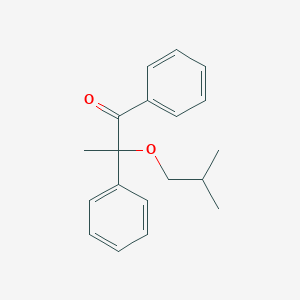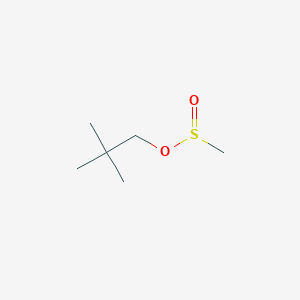
2,2-Dimethylpropyl methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl methanesulfinate is an organic compound with the molecular formula C6H14O2S. It is a sulfinate ester, which is a class of organosulfur compounds. This compound is known for its unique structural features, including a branched alkyl group attached to a methanesulfinate moiety. The presence of the 2,2-dimethylpropyl group imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl methanesulfinate typically involves the reaction of 2,2-dimethylpropanol with methanesulfinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylpropanol+Methanesulfinyl chloride→2,2-Dimethylpropyl methanesulfinate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl methanesulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl methanesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfinate group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl methanesulfinate involves the cleavage of the alkyl-oxygen bond in the sulfinate ester. This cleavage can lead to the formation of reactive intermediates that can interact with various molecular targets. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropyl methanesulfonate
- 2,2-Dimethylpropyl sulfinate
- 2,2-Dimethylpropyl sulfonate
Uniqueness
2,2-Dimethylpropyl methanesulfinate is unique due to its specific structural features, which impart distinct reactivity and chemical properties. The presence of the methanesulfinate group allows for specific types of chemical transformations that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
31401-20-4 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
2,2-dimethylpropyl methanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-6(2,3)5-8-9(4)7/h5H2,1-4H3 |
InChI-Schlüssel |
GSBGJESRYYSADP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


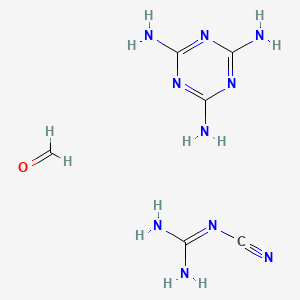
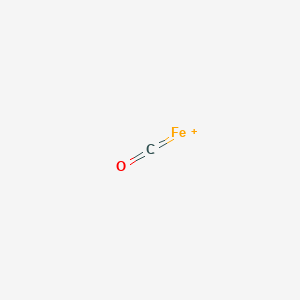
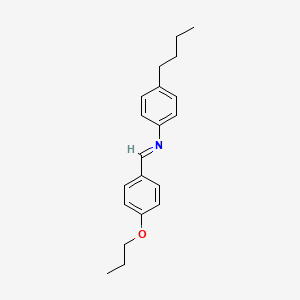
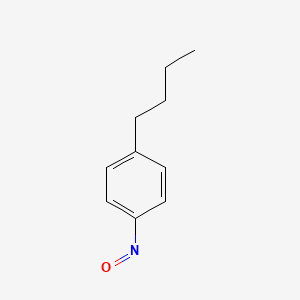
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
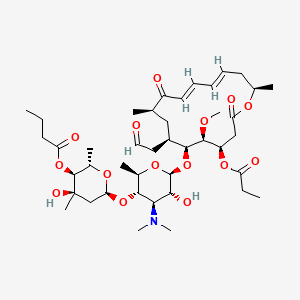
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
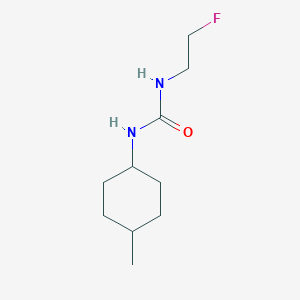
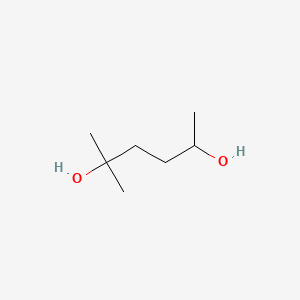
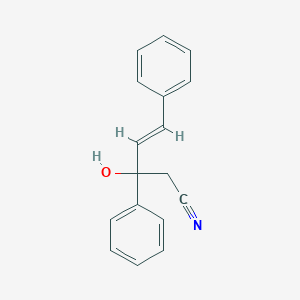
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
